Sulfoximine
Description
Properties
CAS No. |
14616-60-5 |
|---|---|
Molecular Formula |
H2NOS- |
Molecular Weight |
64.09 g/mol |
InChI |
InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |
InChI Key |
CDODTSOSQYHFPJ-UHFFFAOYSA-N |
SMILES |
N=[SH-]=O |
Canonical SMILES |
N=[SH-]=O |
Origin of Product |
United States |
Scientific Research Applications
Bioisosteric Replacements
One of the primary applications of sulfoximines is their use as bioisosteres for other functional groups in medicinal compounds. They can replace sulfonamides and sulfones, offering improved pharmacokinetic profiles and reduced toxicity. For instance, the transition from sulfonamide to sulfoximine has been shown to enhance solubility and metabolic stability in several drug candidates .
Kinase Inhibitors
Sulfoximines have been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. Notable examples include:
- Roniciclib : A pan-CDK inhibitor that showed improved antiproliferative activity compared to its sulfone counterpart .
- Ceralasertib : An ATR inhibitor with enhanced aqueous solubility and reduced lipophilicity due to the incorporation of a this compound moiety .
These compounds illustrate how sulfoximines can enhance therapeutic efficacy while minimizing side effects.
L-Buthionine this compound
L-Buthionine this compound is a well-studied compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, which is vital for glutathione biosynthesis. Its application in cancer treatment has been explored, particularly in enhancing the sensitivity of tumors to chemotherapeutic agents by depleting intracellular glutathione levels .
Sudexanox
Sudexanox is an oral prophylactic antiasthmatic agent developed using the this compound structure for bioisosteric replacements. Its clinical trials demonstrated its potential effectiveness compared to traditional treatments .
Synthesis and Functionalization
The synthesis of sulfoximines has been optimized through various methods, including rhodium-catalyzed reactions that allow for efficient incorporation into complex molecular frameworks . Recent advancements have focused on developing chiral sulfoximines that serve as reactive warheads in targeted therapies .
Comparative Data Table
The following table summarizes key properties and therapeutic applications of selected this compound-containing compounds:
| Compound | Target Disease | Mechanism | Key Properties |
|---|---|---|---|
| Roniciclib | Cancer | CDK inhibition | Improved potency, reduced toxicity |
| Ceralasertib | Cancer | ATR inhibition | Enhanced solubility |
| L-Buthionine this compound | Cancer | Glutathione depletion | Increases drug sensitivity |
| Sudexanox | Asthma | Bronchodilation | Oral bioavailability |
Chemical Reactions Analysis
Hypervalent Iodine-Mediated NH Transfer Reactions
The NH transfer strategy using hypervalent iodine reagents enables direct conversion of sulfoxides and sulfides to sulfoximines. Key developments include:
-
Sulfoxide amination with PhI(OAc)₂ and ammonium carbamate in MeOH (0.4 M concentration) achieves 95% yield for NH-sulfoximines . The mechanism proceeds through transient iminoiodinane intermediates, detected via HRMS in flow systems .
-
Sulfide dual functionalization using 2 equivalents of PhI(OAc)₂ and NH₃ simultaneously introduces both NH and O groups, avoiding overoxidation to sulfones .
| Substrate | Reagents | Conditions | Product Yield |
|---|---|---|---|
| Diphenylsulfide | PhI(OAc)₂, NH₃ | MeOH, 0°C, 15 min | 95% |
| Cyclohexsulfoxide | PhI(OAc)₂, NH₄HCO₃ | DCM, 3 h | 89% |
Iron-Catalyzed Stereoselective NH Imidation
A breakthrough in asymmetric synthesis employs iron catalysts for dynamic kinetic resolution of racemic sulfoxides :
-
Fe(OTf)₃/(–)-L8 system achieves up to 99% ee through a relay catalysis mechanism combining:
-
Substrate scope includes aryl-alkyl and diaryl sulfoxides, though dialkyl derivatives show limited reactivity (29% yield, racemic) .
Key mechanistic insights :
-
Transition state analysis reveals C–H···π interactions between (–)-L8 ligand and substrates dictate enantioselectivity (ΔΔG‡ = 2.1 kcal/mol)
-
Hammett studies (ρ = +0.82) confirm electrophilic amination character
Post-Functionalization Reactions
NH-sulfoximines serve as versatile intermediates for diverse N-functionalization:
| Reaction Type | Reagents | Yield | Stereoretention |
|---|---|---|---|
| Trifluoromethylthiolation | AgSCF₃, Selectfluor® | 92% | Complete |
| Cyanation | TMSCN, Cu(OTf)₂ | 85% | Complete |
| Phosphorylation | P(O)(OEt)₂Cl, NEt₃ | 78% | Complete |
Mechanistic Advances
Recent studies elucidate critical reaction pathways:
-
Iodine-mediated systems :
-
Iron-catalyzed systems :
Synthetic Limitations and Solutions
Current challenges include:
-
Functional group tolerance : Protic groups (–OH, –NH₂) require protection (e.g., TFA)
-
Scale-up considerations : Flow chemistry improves safety in iodonium nitrene reactions
-
Substrate limitations : Electron-deficient sulfoxides show reduced reactivity (40-60% yields)
This comprehensive analysis demonstrates sulfoximines' evolving synthetic landscape, with hypervalent iodine and iron catalysis enabling precise control over NH transfer and stereochemistry. The development of robust post-functionalization methods further establishes sulfoximines as strategic intermediates in complex molecule synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Sulfur Compounds
Sulfoximines are compared below with structurally analogous sulfur-containing groups, such as sulfones, sulfonamides, sulfoxides, and sulfinamides.
Sulfoximine vs. Sulfone
- Structural Differences : Sulfoximines feature an imine nitrogen, while sulfones have two oxygen atoms bonded to sulfur.
- Physicochemical Properties : Sulfoximines exhibit superior metabolic stability and solubility in protic solvents compared to sulfones. For example, this compound derivative [15] showed a predicted hepatic clearance (CLb) of 0.06 L/h/kg in rat hepatocytes, significantly lower than the sulfone-containing AT7519 (CLb = 1.7 L/h/kg) .
- Biological Activity: The tetrahedral geometry of sulfoximines allows better target engagement in enzyme inhibition. BAY 1000394, a this compound-based pan-CDK inhibitor, achieved nanomolar potency in preclinical studies, outperforming many sulfone derivatives .
This compound vs. Sulfonamide
- Hydrogen-Bonding Capacity : Sulfoximines possess both NH and SO groups, enabling dual hydrogen-bond interactions, whereas sulfonamides lack the imine NH group.
- Metabolic Stability : this compound analogues of palbociclib (CDK4/6 inhibitor) demonstrated improved metabolic stability in human liver microsomes (CLb = 0.06 L/h/kg) compared to their sulfonamide counterparts (CLb = 0.24 L/h/kg) .
This compound vs. Sulfoxide
- Stereochemical Stability : Sulfoximines are configurationally stable at sulfur, unlike sulfoxides, which can racemize under physiological conditions .
- Catalytic Applications : Sulfoximines serve as chiral ligands in asymmetric catalysis, offering higher enantioselectivity than sulfoxides in reactions like C–H functionalization .
This compound vs. Sulfinamide
- Synthetic Accessibility : Sulfoximines are more synthetically tractable via metal-free protocols using ammonium carbamate and (diacetoxyiodo)benzene, whereas sulfinamides often require multistep syntheses .
Key Research Findings and Data Tables
Metabolic Stability Comparison
| Compound | CLb (Rat Hepatocytes) | CLb (Human Microsomes) |
|---|---|---|
| This compound [15] | 0.06 L/h/kg | 0.06 L/h/kg |
| AT7519 (Sulfone) | 1.7 L/h/kg | 0.24 L/h/kg |
Data from matched molecular pair analysis
Antiproliferative Activity
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | MOLM-13 IC50 (nM) |
|---|---|---|---|
| Palbociclib | 11 | 16 | 41 |
| This compound 23 | 28 | 34 | 128 |
| Ribociclib | 10 | 39 | 89 |
| This compound 26 | 120 | 480 | 1150 |
Adapted from kinase inhibition studies
Solubility and Permeability
| Compound | Aqueous Solubility (pH 6.5) | PappA→B (nm/s) |
|---|---|---|
| Palbociclib | 0.02 mM | <2 |
| This compound 23 | 0.05 mM | <2 |
| Fulvestrant | 0.01 mM | <2 |
| This compound 33 | 0.03 mM | <2 |
Equilibrium shake-flask method results
Preparation Methods
Mechanistic Foundations
The Bull-Luisi method, reported in 2016, revolutionized sulfoximine synthesis by employing bisacetoxyiodobenzene (BAIB) and ammonium carbamate under mild conditions. This approach leverages hypervalent iodine(III) reagents to generate iodonitrene intermediates (), which facilitate nitrogen transfer to sulfoxides (Scheme 1). Isotopic labeling using -ammonium acetate confirmed the ammonia source’s direct incorporation into the this compound backbone.
Substrate Scope and Functional Group Tolerance
The reaction exhibits broad compatibility with electron-rich and electron-deficient aryl sulfoxides, yielding NH-sulfoximines in 70–95% yields. Heterocyclic substrates, including pyridines and thiophenes, are tolerated, though indoles require modified conditions due to competing oxidation. Stereochemical fidelity is preserved, enabling the synthesis of enantioenriched sulfoximines from chiral sulfoxides.
Flow Chemistry Adaptations
Luisi’s flow system enhanced scalability, reducing BAIB equivalents from 2.5 to 1.5 while achieving 95% yield for phenyl methyl this compound at a 0.4 M concentration. Continuous operation at 0°C with a 15-minute residence time demonstrated a productivity of 1.34 g/h, highlighting industrial potential.
One-Pot Synthesis from Sulfides via Dual N/O Transfer
Chemoselective Reaction Design
Zheng and Xu’s 2016 method bypasses sulfoxide intermediates, directly converting sulfides to sulfoximines using BAIB and ammonium acetate. The reaction proceeds through sequential N- and O-transfer, with mechanistic studies suggesting either order is feasible (Scheme 2).
Solvent and Additive Effects
Methanol optimizes reaction kinetics, while micellar conditions (TPGS-750-M surfactant) enable aqueous-phase synthesis with a recyclable 3,4,5-trifluorophenyl iodine(III) reagent. Electrochemical variants, employing catalytic iodobenzene and anodic oxidation, further enhance sustainability.
Metal-Catalyzed Approaches
Rhodium-Catalyzed Imidation
Bolm’s rhodium-catalyzed system uses trifluoroacetamide iminoiodinane reagents to install protected nitrogen groups on sulfoxides. This method complements hypervalent iodine strategies, particularly for N-acylated sulfoximines.
Silver and Iron-Mediated Reactions
Silver nitrate facilitates N-trifluoroethylation, while iron chloride enables N-arylation under oxidative conditions. These protocols expand access to N-functionalized derivatives, critical for drug discovery.
Electrochemical and Continuous Flow Innovations
Anodic Oxidation Systems
Kong, Wang, and Xu developed an electrochemical method using trimethoxyiodobenzene, achieving sulfide-to-sulfoximine conversion with 80–90% yields. The approach minimizes stoichiometric oxidants, aligning with green chemistry principles.
Scalable Flow Platforms
Compared to batch processes, flow systems reduce reagent waste and improve temperature control, critical for exothermic reactions. A 30-minute residence time in methanol suffices for full conversion of challenging substrates like methionine sulfoxide.
Industrial Synthesis: Methionine this compound Case Study
Traditional Azide-Based Methods
The 1951 Bentley process employed sodium azide () in concentrated , yielding methionine this compound in 27% yield. Modern iterations using oleum () at 25–50°C achieve 90–95% yields by minimizing water content.
Emerging Strategies: Sulfinyl Nitrenes and Sulfonimidamides
Unified Synthesis via Sulfinyl Nitrenes
The 2020 JACS study introduced sulfinyl nitrenes () as versatile intermediates for both sulfoximines and sulfonimidamides. DFT calculations revealed a stepwise mechanism involving intersystem crossing (ISC) to triplet states before nitrene transfer.
Acid-Mediated Rearrangements
Craven and Armstrong demonstrated that alkoxysulfane nitriles () rearrange to sulfonimidamides under acidic conditions, enabling N-functionalization for covalent inhibitors.
Comparative Analysis of this compound Synthesis Methods
Q & A
Basic: What is the established mechanism of action of sulfoximines like buthionine sulfoximine (BSO) in glutathione (GSH) depletion, and what experimental methodologies validate this?
Sulfoximines such as BSO act as irreversible inhibitors of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. Methodologically, researchers validate this by:
- In vitro assays : Treating cell lines (e.g., HT1080 sarcoma or SK-N-BE-2C neuroblastoma) with BSO (1–2 mM for 24–72 hours) and quantifying GSH depletion via HPLC or fluorometric assays .
- Kinetic studies : Measuring enzyme inhibition constants (e.g., BSO’s IC50 of ~20 nM for γ-GCS) using purified enzyme preparations .
- Oxidative stress induction : Monitoring reactive oxygen species (ROS) accumulation via fluorescent probes like DCFH-DA .
Basic: What are standardized protocols for assessing this compound efficacy in in vitro models, and what controls are essential?
Key protocols include:
- Cell culture preparation : Use cancer cell lines (e.g., melanoma, ovarian) sensitive to GSH depletion. Pre-treat with BSO (0.5–2 mM) for 24 hours before exposure to chemotherapeutic agents .
- Controls :
Advanced: How can researchers reconcile contradictory data on this compound efficacy, such as variable IC50 values across studies?
Discrepancies arise from:
- Cell-type specificity : Melanoma cells show higher sensitivity (IC50 = 1.9 μM) than ovarian tumors (29 μM) due to baseline GSH levels .
- Assay conditions : Differences in incubation time, serum content, or co-treatment with pro-oxidants (e.g., cisplatin) alter outcomes .
- Analytical methods : HPLC quantifies total GSH more accurately than colorimetric assays. Validate findings with orthogonal techniques (e.g., mass spectrometry) .
Advanced: What recent advancements in this compound synthesis address historical safety and practicality limitations?
Modern synthetic strategies focus on:
- Azide-free nitrogenation : Using NH3 or amines with transition-metal catalysts (e.g., Rh, Cu) to avoid hazardous intermediates .
- Enantioselective methods : Asymmetric oxidation of sulfides to sulfoximines via chiral auxiliaries or organocatalysts, critical for pharmacodynamic optimization .
- One-pot multicomponent reactions : Streamlining synthesis of this compound derivatives with diverse substituents for structure-activity relationship (SAR) studies .
Advanced: How are sulfoximines utilized as bioisosteres in drug design, and what pharmacological advantages do they offer?
Sulfoximines serve as bioisosteres for carbonyl, sulfonyl, or phosphate groups by:
- Hydrogen-bond donation : The this compound NH group mimics hydroxyl or amine motifs, enhancing target binding (e.g., interaction with Thr147 in RPE65 inhibitors) .
- Metabolic stability : this compound’s resistance to enzymatic degradation improves pharmacokinetics, as seen in clinical candidates like (±)-RPE65-61 (IC50 = 80 nM) .
- Case study : Replacing a sulfonyl group with this compound in emixustat analogs increased solubility and reduced off-target effects .
Basic: What analytical techniques are critical for confirming this compound identity and purity in experimental settings?
- Chromatography : HPLC with UV detection (λ = 210–220 nm) or LC-MS for purity assessment .
- Spectroscopy :
- NMR: Characteristic this compound proton signals (e.g., NH at δ 4.5–5.5 ppm) .
- IR: Stretching vibrations for S=O (~1050 cm⁻¹) and N–H (~3300 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S composition (e.g., BSO: C8H18N2O3S) .
Advanced: What strategies optimize this compound dosing in in vivo models to balance efficacy and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
